

Technical Support Center: Minimizing Spinetoram Impact on Beneficial Insect Populations

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Compound of Interest		
Compound Name:	Spinetoram L	
Cat. No.:	B022779	Get Quote

This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to minimize the impact of Spinetoram on beneficial insect populations during experimental procedures.

Frequently Asked Questions (FAQs)

Q1: What is Spinetoram and how does it work?

Spinetoram is a semi-synthetic insecticide belonging to the spinosyn class, derived from the fermentation of the soil bacterium Saccharopolyspora spinosa.[1][2] It is composed of two active ingredients, spinetoram-J and spinetoram-L.[3] Its mode of action involves the disruption of the insect's nervous system by targeting nicotinic acetylcholine receptors (nAChRs) at a site distinct from that of neonicotinoids.[1][3][4][5] This leads to hyperexcitation of the nerves, muscle contractions, paralysis, and ultimately, the death of the insect.[1][2] Spinetoram can affect insects through both contact and ingestion.[3][5]

Q2: I am seeing high mortality in my beneficial insects after Spinetoram application. What could be the cause?

Several factors could contribute to higher-than-expected mortality in beneficial insects:

• Direct Contact with Wet Residues: Spinetoram is most toxic to many beneficial insects, including bees, when they come into direct contact with wet spray residues.[6][7]

Troubleshooting & Optimization





- Application Rate: Higher application rates can lead to increased toxicity. It's crucial to adhere
 to recommended dosage guidelines for your specific experiment and target pest.
- Timing of Application: Application during periods of high foraging activity for beneficial insects like bees can lead to increased exposure and mortality.[8]
- Sensitivity of the Beneficial Species: Different species of beneficial insects have varying levels of sensitivity to Spinetoram. For example, some predatory mites have been shown to experience high mortality upon exposure.[9]

Q3: How can I minimize the impact of Spinetoram on honey bees and other pollinators?

To reduce the risk to pollinators, consider the following strategies:

- Application Timing: Apply Spinetoram during periods of low bee activity, such as late evening or early morning, to avoid direct contact with foraging bees.[6] Once the spray has dried, the risk to foraging bees is significantly reduced.[6][8]
- Avoid Spraying Flowering Plants: Do not spray plants that are in flower and actively being foraged by bees.[8]
- Use Appropriate Doses: Use the lowest effective concentration of Spinetoram for your target pest. Studies have shown a dose-dependent mortality rate for bees.[10][11]
- Consider Dried Residues: While wet residues are the most hazardous, dried residues of Spinetoram are considered to be much safer for foraging bees.[6]

Q4: What are the sublethal effects of Spinetoram on beneficial insects?

Even at concentrations that are not immediately lethal, Spinetoram can have sublethal effects on some beneficial insects. For instance, oral exposure in bumblebees has been shown to cause detrimental effects on reproduction.[6][7] In the parasitoid wasp Encarsia formosa, sublethal doses significantly reduced adult longevity, parasitism, and adult emergence.[12] However, some studies have indicated that the sublethal effects of Spinetoram on the foraging behavior of bees are minimal.[7][13]

Q5: How long does Spinetoram persist in the environment?



Spinetoram degrades relatively quickly in the environment. Its half-life can vary depending on the environmental matrix:

• Paddy Water: 0.35 days[14]

• Rice Straw: 1.1 days[14]

• Cauliflower: Up to 4.85 days[15]

Soil: Approximately 2.82 to 6.8 days[14][16]

Due to its rapid degradation and low potential to leach, Spinetoram is considered to have a low risk of groundwater contamination.[17]

Data Presentation

Table 1: Toxicity of Spinetoram to Various Beneficial Insects



Beneficial Insect	Exposure Type	Metric	Value	Reference
Apis cerana indica (Indian Honey Bee)	Contact	Mortality at 36 g a.i./ha (6 HAT)	0.0%	[10]
Apis cerana indica (Indian Honey Bee)	Contact	Mortality at 45 g a.i./ha (6 HAT)	2.6%	[10]
Apis cerana indica (Indian Honey Bee)	Contact	Mortality at 54 g a.i./ha (6 HAT)	8.3%	[10]
Apis cerana indica (Indian Honey Bee)	Contact	Mortality at 108 g a.i./ha (6 HAT)	21.5%	[10]
Bombus terrestris (Bumblebee)	Contact (Wet Residue)	Relative Toxicity	~52 times less toxic than spinosad	[6][7]
Bombus terrestris (Bumblebee)	Contact (Dry Residue)	Relative Toxicity	~8 times less toxic than spinosad	[6][7]
Bombus terrestris (Bumblebee)	Oral (72h)	Relative Toxicity	~4 times less toxic than spinosad	[6][7]
Bombus terrestris (Bumblebee)	Oral (11 weeks)	Relative Toxicity	~24 times less toxic than spinosad	[6][7]
Encarsia formosa (Whitefly Parasitoid)	Residual Contact	LC10	0.10 mg/L	[12]
Encarsia formosa	Residual Contact	LC50	0.56 mg/L	[12]



Predatory Mites	Residual Contact	Survival (120h)	2.5%	[9]
Encarsia formosa (Whitefly Parasitoid)	Residual Contact	LC90	3.28 mg/L	[12]
(Whitefly Parasitoid)				

Table 2: Environmental Fate of Spinetoram

Environment	Half-life (days)	Reference
Paddy Water	0.35	[14]
Soil	2.82 - 6.8	[14][16]
Rice Straw	1.1	[14]
Pear Fruits	2.17	[15]
Grape Berries	4.3	[15]
Grape Leaves	2.8	[15]
Cauliflower	≤ 4.85	[15]

Experimental Protocols

Protocol 1: Contact Toxicity Bioassay for Honey Bees (Apis cerana indica)

This protocol is adapted from methodologies described in studies assessing the contact toxicity of Spinetoram.[6][10]

Objective: To determine the mortality of honey bees after direct contact with various concentrations of Spinetoram.

Materials:

• Spinetoram formulation of known concentration



- Distilled water
- Micropipette
- Foraging adult honey bees of uniform age and size
- Cages for holding bees (e.g., petri dishes with ventilation)
- Sugar solution (50% sucrose w/v)
- Cotton wicks
- Incubator set to appropriate temperature and humidity for the bee species

Procedure:

- Preparation of Test Solutions: Prepare a series of dilutions of the Spinetoram formulation
 using distilled water to achieve the desired concentrations (e.g., corresponding to field
 application rates of 36, 45, 54, and 108 g a.i./ha). A control solution of distilled water should
 also be prepared.
- Bee Collection and Acclimatization: Collect healthy, active forager bees from a colony.
 Acclimatize them in the laboratory for a few hours in the holding cages with access to the sugar solution.
- Topical Application: Anesthetize the bees briefly (e.g., with CO2 or by chilling). Using a
 micropipette, apply a small, precise volume (e.g., 1 μL) of the test solution to the dorsal
 thorax of each bee.
- Incubation: Place the treated bees in clean, individual holding cages. Provide each cage with a cotton wick soaked in the sugar solution. Incubate the cages at a controlled temperature and humidity.
- Mortality Assessment: Record the number of dead or moribund bees at specified time intervals (e.g., 6, 12, and 24 hours after treatment). Bees that are unable to make coordinated movements when gently prodded are considered moribund.

Troubleshooting & Optimization





 Data Analysis: Calculate the percentage mortality for each concentration at each time point, correcting for any control mortality using Abbott's formula.

Protocol 2: Feeding Suppression Assay for Lepidopteran Larvae

This protocol is based on the principles of dietary toxicity studies mentioned in the literature.[3]

Objective: To evaluate the speed of action of Spinetoram in suppressing the feeding of a target lepidopteran pest.

Materials:

- Spinetoram formulation
- Distilled water with a non-ionic surfactant
- Leaf discs from the host plant of the target insect (e.g., cabbage for Plutella xylostella)
- Third-instar larvae of the target pest
- Petri dishes with moistened filter paper
- Leaf area meter or scanner and image analysis software

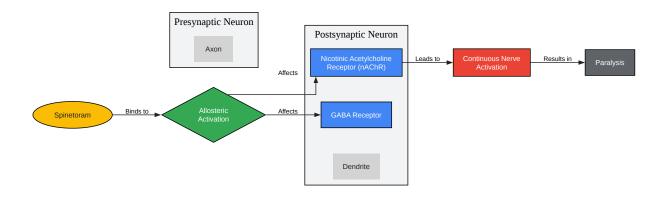
Procedure:

- Preparation of Treated Leaves: Prepare a solution of Spinetoram at the desired concentration in distilled water with a surfactant. Dip fresh leaf discs into the solution for a set amount of time (e.g., 10 seconds) and allow them to air dry. For the control, dip leaf discs in the water and surfactant solution only.
- Initial Leaf Area Measurement: Measure the initial area of each treated and control leaf disc.
- Bioassay Setup: Place one treated leaf disc in a petri dish with moistened filter paper.
 Introduce a single, pre-weighed third-instar larva into the petri dish.
- Incubation: Keep the petri dishes in a controlled environment (temperature, humidity, and photoperiod) suitable for the insect species.



- Observation and Final Measurement: At regular intervals (e.g., 2, 4, 8, 24 hours), observe the larvae for any signs of paralysis or cessation of movement. After a predetermined period (e.g., 24 or 48 hours), remove the larva and measure the remaining area of the leaf disc.
- Data Analysis: Calculate the area of the leaf consumed by each larva. Compare the consumption of treated leaf discs to the control to determine the percentage of feeding suppression.

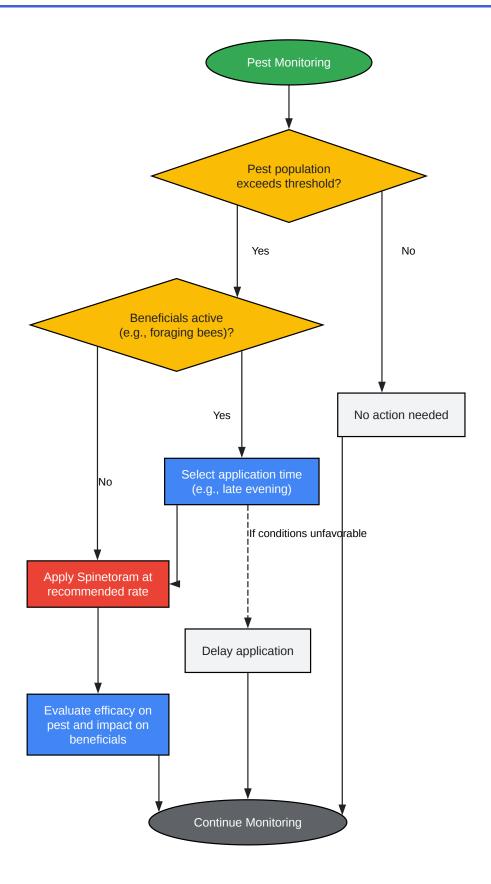
Visualizations



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Caption: Spinetoram's mode of action on insect nerve cells.





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Caption: Decision workflow for Spinetoram use in an IPM program.



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